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Abstract
Methyl 4-methoxycinnamate is a widely utilized organic compound, notably as a UV filter in

sunscreens and as a fragrance ingredient.[1] A comprehensive understanding of its chemical

structure is paramount for its application, quality control, and further development in various

industries. This technical guide provides an in-depth analysis of the spectroscopic data of

methyl 4-methoxycinnamate, covering Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data,

and a logical workflow for structural elucidation are presented to serve as a valuable resource

for researchers and professionals in the field.

Spectroscopic Data Summary
The structural identity of methyl 4-methoxycinnamate (IUPAC Name: methyl (E)-3-(4-

methoxyphenyl)prop-2-enoate, Molecular Formula: C₁₁H₁₂O₃) is unequivocally confirmed by a

combination of spectroscopic techniques.[1] The quantitative data derived from ¹H NMR, ¹³C

NMR, IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.[2] Spectra are typically recorded in deuterated chloroform (CDCl₃) with
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tetramethylsilane (TMS) as an internal standard.[3]

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-methoxycinnamate (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.63 - 7.64 Doublet (d) 16.0 1H
Vinylic H (α to

C=O)

7.40 - 7.48 Multiplet (m) 8.7 2H
Aromatic H

(ortho to C=C)

6.83 - 6.92 Multiplet (m) 8.7 2H
Aromatic H

(ortho to -OCH₃)

6.28 - 6.33 Doublet (d) 16.0 1H
Vinylic H (β to

C=O)

3.83 Singlet (s) - 3H Aromatic -OCH₃

3.76 - 3.79 Singlet (s) - 3H Ester -OCH₃

Data sourced from references[1][4].

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-methoxycinnamate (101 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Type Assignment

167.7 Quaternary Ester Carbonyl (C=O)

161.4 Quaternary Aromatic C-OCH₃

144.5 Methine Vinylic CH (α to C=O)

129.7 Methine Aromatic CH (ortho to C=C)

127.1 Quaternary Aromatic C-C=C

115.3 Methine Vinylic CH (β to C=O)

114.3 Methine Aromatic CH (ortho to -OCH₃)

55.3 Methyl Aromatic -OCH₃

51.6 Methyl Ester -OCH₃

Data sourced from references[1][3].

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation.[5][6]

Table 3: Key IR Absorption Bands for Methyl 4-methoxycinnamate

Wavenumber (cm⁻¹) Bond Vibration Functional Group

~1720 C=O Stretch α,β-Unsaturated Ester

~1640 C=C Stretch Alkene

~1605 C=C Stretch Aromatic Ring

~1255 C-O Stretch Ester / Methoxy Ether

Data sourced from reference[1].

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its elemental composition.[7]

Table 4: Mass Spectrometry Data for Methyl 4-methoxycinnamate

m/z (Mass-to-Charge Ratio) Interpretation

192 Molecular Ion [M]⁺

161 [M - OCH₃]⁺

133 [M - COOCH₃]⁺

Data derived from the known molecular weight of 192.21 g/mol and common fragmentation

patterns.[1][8]

Spectroscopic Data Interpretation
¹H NMR Analysis
The ¹H NMR spectrum clearly indicates the trans (E) configuration of the double bond,

evidenced by the large coupling constant (J = 16.0 Hz) between the two vinylic protons at δ

7.64 and 6.33 ppm.[4] The aromatic region shows two distinct multiplets, characteristic of a 1,4-

disubstituted (para) benzene ring. The two singlets at δ 3.83 and 3.79 ppm correspond to the

three protons of the aromatic methoxy group and the three protons of the methyl ester group,

respectively.[1]

¹³C NMR Analysis
The ¹³C NMR spectrum shows all 11 expected carbon signals. The downfield signal at δ 167.7

ppm is characteristic of an ester carbonyl carbon.[3] The signals in the range of δ 114-162 ppm

correspond to the eight carbons of the substituted aromatic ring and the vinylic group. The two

upfield signals at δ 55.3 and 51.6 ppm are assigned to the methoxy and methyl ester carbons,

respectively.[1][3]

IR Analysis
The IR spectrum confirms the presence of key functional groups. A strong absorption band

around 1720 cm⁻¹ is indicative of the C=O stretch of the α,β-unsaturated ester.[1] The
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presence of the C=C double bond of the cinnamate structure is confirmed by the absorption at

approximately 1640 cm⁻¹.[1] The band at ~1605 cm⁻¹ is characteristic of the aromatic ring, and

the strong absorption at ~1255 cm⁻¹ corresponds to the C-O stretching vibrations of the ester

and methoxy groups.[1]

MS Analysis
The mass spectrum displays a molecular ion peak [M]⁺ at m/z = 192, which corresponds to the

molecular weight of methyl 4-methoxycinnamate (C₁₁H₁₂O₃).[8] Key fragmentation patterns

include the loss of a methoxy radical (•OCH₃) to give a peak at m/z 161, and the loss of the

carbomethoxy radical (•COOCH₃) resulting in a fragment at m/z 133.

Experimental Protocols
The following sections outline the generalized procedures for acquiring the spectroscopic data

discussed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-methoxycinnamate in

~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[9]

¹H NMR Acquisition:

Acquire a standard single-pulse ¹H spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.[9]

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each

unique carbon.[10]

Set the spectral width to cover the expected range (e.g., 0-200 ppm).[11]

Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are required compared to ¹H NMR.[10]

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using

the residual solvent peak or an internal standard like TMS (0 ppm).[9]

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small, representative amount of the solid methyl 4-
methoxycinnamate sample directly onto the ATR crystal.

Instrument Setup: Ensure the ATR crystal is clean before sample placement.

Data Acquisition:

Lower the press arm to ensure firm contact between the sample and the crystal.

Acquire a background spectrum of the empty ATR setup.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background.

Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-

400 cm⁻¹.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)
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Sample Introduction: Introduce a small amount of the sample into the ion source, often via a

direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile

compounds.[12] The sample is vaporized in a high vacuum environment.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion [M]⁺ and various

fragment ions.[13]

Mass Analysis: The generated ions are accelerated by an electric field and then separated

based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or

magnetic sector).[12]

Detection: Ions are detected by an electron multiplier, which generates a signal proportional

to the ion abundance.

Data Processing: The instrument's software plots the relative abundance of ions against their

m/z ratio to generate a mass spectrum.

Visualization of Analysis Workflow
The logical progression from sample to structural confirmation can be visualized as a clear

workflow. The following diagram illustrates the key stages in the spectroscopic analysis of an

organic compound like methyl 4-methoxycinnamate.
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Workflow for Spectroscopic Analysis of Methyl 4-methoxycinnamate

Sample Handling

Data Acquisition

Data Analysis & Interpretation

Conclusion

Pure Compound
(Methyl 4-methoxycinnamate)

Sample Preparation
(Dissolving/Placing on probe)

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts,
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Identify Characteristic
Functional Group Absorptions

Determine Molecular Weight
& Fragmentation Pattern

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow from sample preparation to final structure

confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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